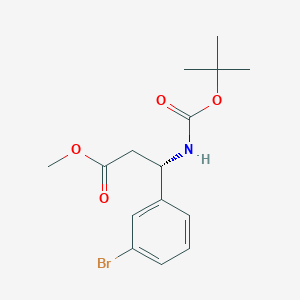

N-Boc-(S)-3-amino-3-(3-bromophenyl)propanoic acid methyl ester

Description

N-Boc-(S)-3-amino-3-(3-bromophenyl)propanoic acid methyl ester (CAS: 546115-43-9) is a chiral compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a 3-bromophenyl substituent, and a methyl ester moiety. Its molecular formula is C₁₅H₂₀BrNO₄, with a molar mass of 358.23 g/mol. The Boc group enhances the stability of the amine during synthetic processes, while the 3-bromophenyl group introduces steric and electronic effects that influence reactivity and applications in organic synthesis. This compound is stored under controlled conditions (2–8°C, dry, sealed), indicating sensitivity to environmental degradation .

Properties

Molecular Formula |

C15H20BrNO4 |

|---|---|

Molecular Weight |

358.23 g/mol |

IUPAC Name |

methyl (3S)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 |

InChI Key |

BKEOUTIAVVAVSY-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC(=CC=C1)Br |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-Boc-(S)-3-amino-3-(3-bromophenyl)propanoic acid methyl ester typically involves:

- Construction of the beta-amino acid backbone with the 3-bromophenyl substituent

- Introduction of the Boc protecting group on the amino function

- Esterification of the carboxylic acid to the methyl ester

- Maintenance of stereochemical integrity to preserve the (S)-configuration

Two main synthetic approaches are commonly reported:

Specific Preparation Methods

Reductive Amination of Beta-Keto Esters

One approach involves the formation of beta-keto esters bearing the 3-bromophenyl group, followed by stereoselective reductive amination using chiral amine sources or chiral catalysts.

- The beta-keto ester intermediate is reacted with an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (Pd/C, Pt, or Ni catalysts) under mild conditions to yield the beta-amino ester with high stereoselectivity.

- The amino group is then protected by reaction with di-tert-butyl dicarbonate (Boc2O) to afford the N-Boc derivative.

- Methyl esterification is achieved either by starting with methyl esters or by esterification of the free acid with methanol under acidic conditions.

This method benefits from good yields and high enantiomeric purity, as demonstrated by spectroscopic and chromatographic analyses.

Safe and Efficient Synthesis from Alpha-Amino Acids

A recent method avoids hazardous reagents by starting from enantiopure alpha-amino acids and converting them into beta-amino acid methyl esters via homologation without Arndt–Eistert or cyanation steps.

- The process involves selective chain elongation of the alpha-amino acid side chain, followed by methyl ester formation and Boc protection.

- This method uses safer reagents and milder conditions, improving operational safety and scalability.

- The procedure has been successfully applied to various beta-amino acid derivatives, including those with halogenated aromatic side chains such as 3-bromophenyl, yielding the target compound in high purity and yield.

Use of N-Boc-Glycine N-Hydroxysuccinimide Ester Coupling

Another reported method involves coupling the N-Boc-glycine N-hydroxysuccinimide ester with an appropriate 3-bromophenyl-containing intermediate under inert atmosphere in dry tetrahydrofuran solvent:

- The reaction is typically performed at low temperature (~0°C) with triethylamine as a base to facilitate amide bond formation.

- After completion, the reaction mixture is concentrated and purified, yielding the Boc-protected beta-amino ester intermediate.

- Subsequent deprotection or salt formation steps may be performed to isolate the amine hydrochloride salt if needed.

Comparative Data Table of Preparation Methods

Research Findings and Perspectives

- Stereochemical Integrity: Maintaining the (S)-configuration throughout synthesis is critical; methods employing chiral starting materials or chiral catalysts yield high enantiomeric excess.

- Safety and Environmental Impact: The trend is toward safer, more environmentally benign reagents avoiding hazardous cyanation or diazomethane-based homologations.

- Scalability: Coupling methods using N-Boc-glycine N-hydroxysuccinimide esters and homologation from alpha-amino acids offer scalable routes suitable for industrial applications.

- Functional Group Compatibility: The presence of the 3-bromophenyl substituent requires careful control of reaction conditions to avoid debromination or side reactions.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

Example Reaction:

-

Applications : Deprotection is critical for further functionalization of the amine group in peptide synthesis or drug development .

Hydrolysis of the Methyl Ester

The methyl ester undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid.

Example Reaction:

-

Conditions :

-

Basic : 1M NaOH, reflux, 4–6 hours.

-

Acidic : 6M HCl in ethanol, 60°C, 3 hours.

-

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 3-bromophenyl group participates in NAS with nucleophiles such as amines, thiols, or alkoxides.

Example Reaction:

-

Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%), CuI (10 mol%).

-

Solvent: DMF, 100°C, 12 hours.

-

-

Applications : Used to introduce functional groups for bioactivity studies .

Oxidation Reactions

The propanoic acid chain can undergo oxidation to form ketones or carboxylic acids, depending on the oxidizing agent.

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ | 3-(3-Bromophenyl)propanoic acid | H₂O, 80°C, 6 hours | 78% |

| CrO₃ | 3-(3-Bromophenyl)propanoyl chloride | HCl, 0°C, 2 hours | 65% |

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura or Heck cross-coupling reactions to form biaryl or alkenyl derivatives.

Example (Suzuki Coupling):

-

Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O, 90°C, 8 hours.

-

Yield : 70–85%.

Esterification and Transesterification

The methyl ester can be converted to other esters via transesterification.

Example Reaction:

Key Research Findings

-

Optimized Synthesis : A 2024 study demonstrated that using K₂CO₃ in i-PrOH at room temperature achieves high yields (72–85%) for related β³-amino acid esters .

-

Safety : The avoidance of toxic reagents (e.g., cyanides) in synthetic pathways enhances safety profiles .

-

Biological Relevance : The bromophenyl group enhances halogen bonding with biological targets, aiding in enzyme inhibition studies .

Scientific Research Applications

Chemistry

In organic chemistry, methyl (3S)-3-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology and Medicine

In biological research, this compound may be used to study enzyme interactions and protein modifications. Its structure allows it to act as a probe in biochemical assays.

Industry

In the pharmaceutical industry, compounds like this are often explored for their potential as drug candidates. The presence of the bromophenyl group and the protected amino group makes it a candidate for further development in medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl (3S)-3-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, modifying their activity. The bromophenyl group can participate in halogen bonding, while the protected amino group can be deprotected under physiological conditions to reveal an active amine.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents and Functional Groups

Table 1: Key Structural and Physicochemical Comparisons

Functional Group and Reactivity Analysis

Amino Group Protection

- Boc Protection: The Boc group in the target compound and analogs (e.g., ) stabilizes the amine against nucleophilic or acidic conditions, enabling selective deprotection in multi-step syntheses. In contrast, unprotected analogs like methyl (3S)-3-amino-3-phenylpropanoate () exhibit higher reactivity but require careful handling to avoid undesired side reactions.

Substituent Effects

- 3-Bromophenyl vs. Phenyl : The bromine atom in the target compound introduces electron-withdrawing effects, enhancing electrophilic substitution resistance compared to phenyl analogs (). This property is critical in directing regioselectivity in cross-coupling reactions.

Ester Variations

- Methyl vs. Benzyl Esters: Methyl esters (target compound, ) are more prone to hydrolysis under basic conditions than benzyl esters (), which require hydrogenolysis for cleavage. This distinction influences their roles in protecting group strategies.

Stability and Handling

- Thermal Sensitivity : The target compound’s storage requirements (2–8°C) suggest greater thermal sensitivity compared to its phenyl analog (), likely due to the electron-withdrawing bromine affecting molecular stability.

- Hydrolytic Stability : The Boc group in the target compound and mitigates amine degradation, whereas unprotected amines () necessitate inert atmospheres to prevent oxidation.

Biological Activity

N-Boc-(S)-3-amino-3-(3-bromophenyl)propanoic acid methyl ester (CAS: 284493-58-9) is a synthetic compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, synthesis methods, and its role in various research applications.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C15H20BrNO4

- Molecular Weight : 358.23 g/mol

- IUPAC Name : methyl (3S)-3-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate

Its structure features a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester, making it a versatile building block in organic synthesis and pharmaceutical research.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 3-bromophenylacetic acid and tert-butyl carbamate.

- Formation of Amide Bond : The tert-butyl carbamate is coupled with 3-bromophenylacetic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Esterification : The resulting intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the methyl ester .

Biological Activity

This compound exhibits a range of biological activities that are significant for medicinal chemistry:

- Enzyme Interactions : The compound has been used to study enzyme interactions and protein modifications, acting as a probe in biochemical assays .

- Peptide Synthesis : It serves as a building block for synthesizing peptides, particularly those targeting neurological disorders and cancer therapies. Its ability to modify amino acid structures effectively makes it crucial for drug development .

- Bioconjugation : The compound is utilized in bioconjugation processes to enhance the specificity and efficacy of therapeutic agents by attaching drugs or imaging agents to biomolecules .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Synthesis of Bioactive Molecules : Research indicates that this compound plays a significant role in synthesizing bioactive molecules that target neurological disorders .

- Stability and Bioavailability : Compounds containing β-amino acids like N-Boc-(S)-3-amino-3-(3-bromophenyl)propanoic acid have shown remarkable stability against peptidases, which enhances their oral bioavailability. This property is crucial for developing orally active drugs .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interactions | Used as a probe to study enzyme interactions and protein modifications. |

| Peptide Synthesis | Serves as a building block for peptides targeting neurological disorders and cancer therapies. |

| Bioconjugation | Enhances specificity of therapeutic agents through drug or imaging agent attachment to biomolecules. |

| Stability | Exhibits stability against peptidases, improving oral bioavailability for drug development. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Boc-(S)-3-amino-3-(3-bromophenyl)propanoic acid methyl ester, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound is typically synthesized via Boc-protection of the amino group, followed by esterification and introduction of the 3-bromophenyl moiety. Key steps include:

- Boc-protection using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .

- Stereoselective coupling of the bromophenyl group via Suzuki-Miyaura or Ullmann reactions, ensuring retention of the (S)-configuration .

- Methyl esterification using methanol and catalytic acid (e.g., H₂SO₄) .

Q. How can researchers verify the structural integrity and purity of this compound using analytical techniques?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and ester methyl protons (δ ~3.6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected at m/z 344.20) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect bromophenyl-related byproducts .

Advanced Research Questions

Q. What strategies mitigate stability issues of the Boc group and methyl ester under varying experimental conditions?

- Instability Factors :

- Boc cleavage under acidic conditions (e.g., TFA) or prolonged heating (>40°C) .

- Ester hydrolysis in aqueous basic environments (pH > 9) .

- Mitigation :

- Use anhydrous solvents (e.g., DCM) for Boc-deprotection.

- Store the compound at -20°C in inert atmospheres to prevent ester hydrolysis .

Q. How can enantiomeric excess (ee) be optimized during scale-up synthesis?

- Chiral Resolution Methods :

- Chromatography : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol gradients .

- Enzymatic Resolution : Lipase-catalyzed kinetic resolution to separate (S)- and (R)-enantiomers .

Q. What are the applications of this compound in designing peptide-based inhibitors or prodrugs?

- Case Studies :

- Peptide Synthesis : Incorporation into β-amino acid scaffolds to enhance metabolic stability .

- Drug Intermediates : Used in synthesizing brominated tyrosine analogs for kinase inhibition studies .

- Experimental Design : Couple the compound via EDC/HOBt-mediated amidation to target peptides, followed by Boc deprotection for functional group activation .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported chromatographic retention times for this compound?

- Root Causes :

- Column batch variability (C18 vs. C8 phases) .

- Mobile phase pH affecting ionization of the carboxylic acid (post-ester hydrolysis) .

- Resolution :

- Standardize columns (e.g., Agilent Zorbax SB-C18) and mobile phase buffers (e.g., 0.1% TFA in water/acetonitrile) .

Q. What alternative synthetic routes exist for introducing the 3-bromophenyl group while avoiding palladium catalysts?

- Innovative Approaches :

- Photocatalytic C-H Bromination : Using NBS and visible-light catalysts (e.g., Ru(bpy)₃²⁺) .

- Electrophilic Aromatic Substitution : Direct bromination of pre-coupled phenylpropanoic acid derivatives .

Methodological Challenges

Q. What are the critical considerations for scaling up the synthesis from milligram to gram quantities?

- Scale-Up Hurdles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.